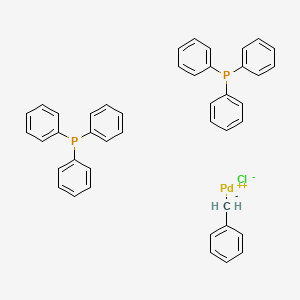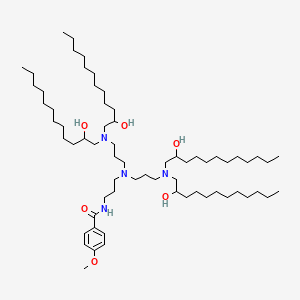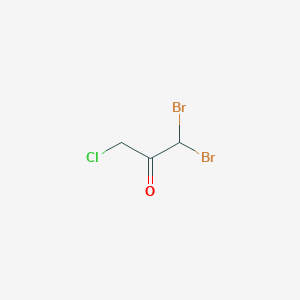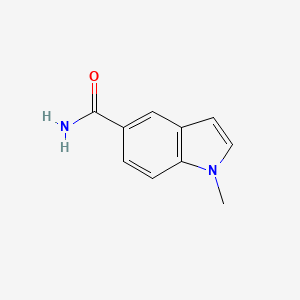
4-Mercaptobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
4-Mercaptobenzene-1,2-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,2-dihydroxybenzene (catechol), the thiol group can be introduced via a substitution reaction using thiolating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .
化学反应分析
Types of Reactions
4-Mercaptobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, such as 1,2-benzoquinone.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted benzene derivatives, and various thiol-containing compounds .
科学研究应用
4-Mercaptobenzene-1,2-diol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Mercaptobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and thiol groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and exert various effects, such as antioxidant activity .
相似化合物的比较
Similar Compounds
4-Propylbenzene-1,2-diol: Similar in structure but with a propyl group instead of a thiol group.
1,2-Benzenediol: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methyl-1,2-benzenediol: Contains a methyl group, altering its chemical properties and reactivity.
Uniqueness
4-Mercaptobenzene-1,2-diol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C6H6O2S |
|---|---|
分子量 |
142.18 g/mol |
IUPAC 名称 |
4-sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |
InChI 键 |
HTNBBGMFIFDMFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)



![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)

![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)




![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
